

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Ceftazidime Sodium

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Compound of Interest

Compound Name: *Ceftazidime sodium*

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Abstract

Ceftazidime is a third-generation cephalosporin antibiotic with a broad spectrum of activity, particularly against Gram-negative bacteria, including *Pseudomonas aeruginosa*.^{[1][2][3]} A thorough understanding of its pharmacokinetic (PK) and pharmacodynamic (PD) properties is critical for optimizing dosing regimens to maximize clinical efficacy and minimize the development of resistance. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of ceftazidime, its mechanism of action, and the key PK/PD indices that correlate with its bactericidal effects. Detailed experimental protocols and graphical representations of key pathways and workflows are included to support research and development activities.

Pharmacokinetics (PK)

The pharmacokinetic profile of ceftazidime is characterized by its parenteral route of administration, low protein binding, distribution into various body fluids, and primary elimination via the kidneys.^{[4][5]} Its kinetics are generally linear and predictable within the therapeutic dose range.^[5]

Absorption

Ceftazidime is not absorbed orally and must be administered parenterally, either via intravenous (IV) or intramuscular (IM) injection.[5][6] Following IM administration of 500 mg and 1 g doses, peak serum concentrations of approximately 17.8 mg/L and 37.2 mg/L are achieved, respectively.[5]

Distribution

Ceftazidime is widely distributed throughout the body tissues and fluids.[6] The apparent volume of distribution in healthy adults is approximately 0.230 L/kg.[7] However, this can be significantly larger in critically ill patients, with mean values reported around 56.91 liters (approximately 0.468 L/kg), likely due to increased extracellular fluid and capillary leakage.[8][9][10]

Plasma protein binding of ceftazidime is low, typically reported as less than 10% to 17%. [5][11][12][13] This low level of binding means that a large fraction of the drug in circulation is unbound and microbiologically active.

Metabolism

Ceftazidime is not metabolized in the body.[2][4][14]

Excretion

The primary route of elimination for ceftazidime is renal excretion, almost exclusively through glomerular filtration.[4][9][15] Probenecid does not affect its elimination, indicating a lack of active tubular secretion.[15] In individuals with normal renal function, approximately 80% to 90% of an administered dose is excreted unchanged in the urine over a 24-hour period.[2][9][15]

The elimination half-life ($t_{1/2}$) in healthy adults with normal renal function is typically between 1.5 and 2.0 hours.[4][7][14] However, the half-life is significantly prolonged in patients with renal impairment, increasing to approximately 25 hours in severely uremic patients.[7] This necessitates dosage adjustments in patients with a creatinine clearance (ClCR) below 50 ml/min to prevent drug accumulation.[15][16][17]

Pharmacokinetic Data Summary

The following table summarizes key pharmacokinetic parameters for ceftazidime in various populations.

| Parameter | Healthy Adults | Critically Ill Patients | Patients with Severe Renal Impairment (Uremic) | Reference(s) |
|---|-------------------------------|-----------------------------|--|--|
| Route of Administration | IV, IM | IV | IV | [5] [6] |
| Bioavailability (IM) | High | - | - | [18] |
| Protein Binding | <10% - 17% | ~17% | Low | [5] [11] [12] [13] |
| Volume of Distribution (Vd) | 0.230 ± 0.015 L/kg | 0.468 L/kg (median) | 0.230 L/kg (approx.) | [7] [8] |
| Elimination Half-Life (t _{1/2}) | 1.5 - 2.0 hours | 4.75 ± 1.85 hours | ~25 hours | [4] [7] [9] [14] |
| Total Body Clearance | ~115 mL/min | 0.058 L/kg/h (median) | Significantly reduced | [8] [15] |
| Primary Route of Elimination | Renal (Glomerular Filtration) | Renal | Renal | [4] [9] [15] |
| Urinary Excretion (24h) | 80% - 90% (unchanged) | Dependent on renal function | Dependent on renal function | [7] [9] [15] |

Pharmacodynamics (PD)

The pharmacodynamic profile of ceftazidime is defined by its mechanism of action against bacterial cell walls and its time-dependent killing characteristics.

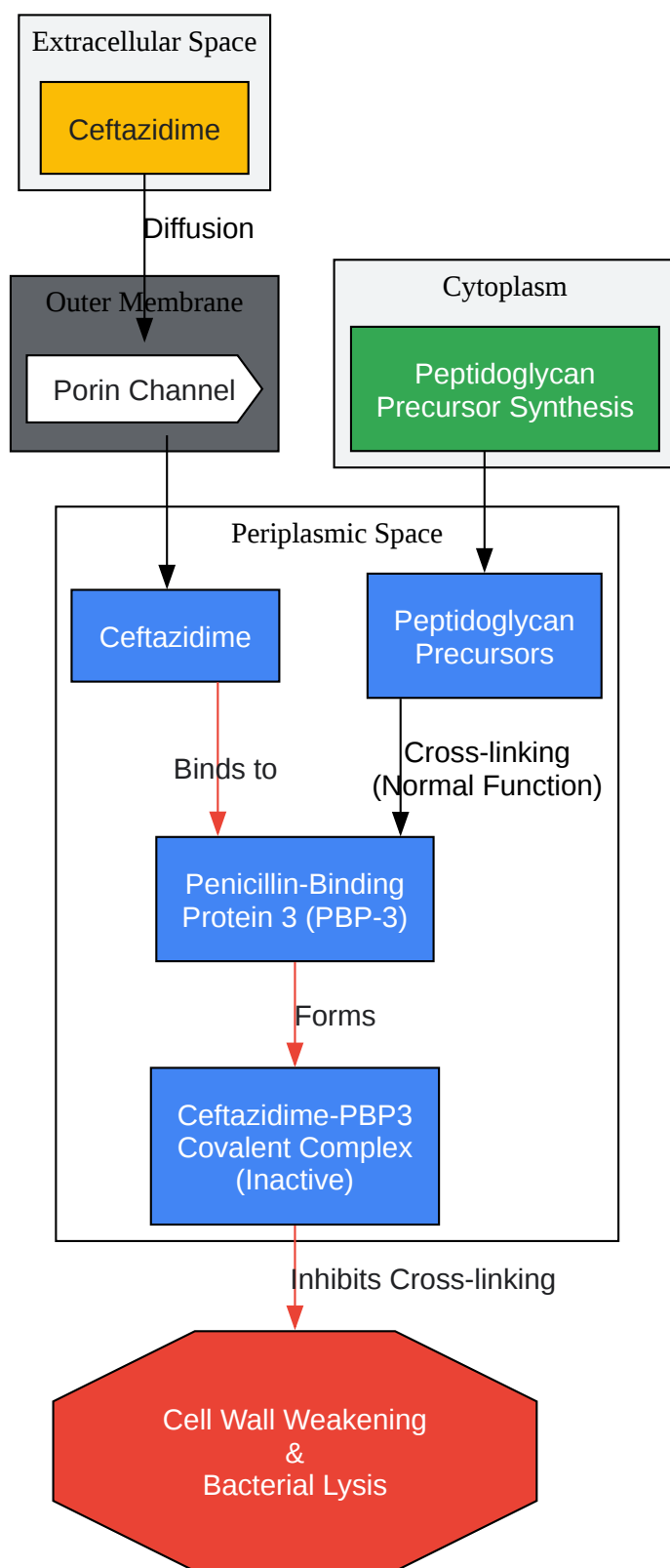
Mechanism of Action

Ceftazidime exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[6][9][19] Its molecular structure, featuring a β -lactam ring, mimics the D-Ala-D-Ala moiety of the natural substrate for penicillin-binding proteins (PBPs).[2]

The key steps in its mechanism are:

- **Penetration:** Ceftazidime penetrates the outer membrane of Gram-negative bacteria to reach the periplasmic space.
- **PBP Binding:** In the periplasmic space, it covalently binds to and inactivates PBPs, which are essential enzymes for the final steps of peptidoglycan synthesis.[2][19]
- **Inhibition of Transpeptidation:** Ceftazidime has a high affinity for PBP-3 in Gram-negative bacteria like *E. coli* and *P. aeruginosa*. [19][20][21] PBP-3 is primarily involved in septum formation during cell division.[19] Inhibition of this enzyme prevents the cross-linking of peptidoglycan chains.[6][9]
- **Cell Lysis:** The disruption of cell wall synthesis and integrity leads to the formation of elongated, filamentous bacterial forms and ultimately results in cell lysis and death.[19][20]

The aminothiazolyl group in its structure confers stability against many β -lactamase enzymes produced by Gram-negative bacteria, although extended-spectrum β -lactamases (ESBLs) can inactivate it.[1]



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Caption: Ceftazidime's mechanism of action targeting PBP-3.

Pharmacodynamic Indices

As a β -lactam antibiotic, the efficacy of ceftazidime is not dependent on achieving high peak concentrations but rather on the duration of exposure above a critical threshold.^[9] The primary PK/PD index that correlates with bactericidal activity is the percentage of the dosing interval during which the free (unbound) drug concentration remains above the minimum inhibitory concentration (%fT > MIC).^{[11][22]}

For cephalosporins, a %fT > MIC of 35% to 40% is generally required for a bacteriostatic effect, while values of 60% to 70% of the dosing interval are often needed for maximal bactericidal activity in various infection models.^{[22][23]} The specific target can vary depending on the pathogen and the site of infection.

Post-Antibiotic Effect (PAE)

The post-antibiotic effect is the persistent suppression of bacterial growth after limited exposure to an antimicrobial agent. For ceftazidime against Gram-negative bacteria, the PAE is generally short or clinically insignificant.^[9] One study on *Pseudomonas cepacia* reported a mean PAE of 1.35 hours.^{[24][25]} The absence of a significant PAE further emphasizes the importance of maintaining drug concentrations above the MIC for a substantial portion of the dosing interval.^[9]

Pharmacodynamic Data Summary

| Parameter | Target Value/Observation | Organism(s) | Reference(s) |
|--------------------------------|----------------------------|-------------------------|--------------|
| Primary PK/PD Index | %fT > MIC (Time above MIC) | Gram-negative bacteria | [11][22] |
| Target for Static Effect | ~35% - 40% fT > MIC | K. pneumoniae (in vivo) | [22] |
| Target for Bactericidal Effect | ~50% - 70% fT > MIC | K. pneumoniae | [11][23] |
| Post-Antibiotic Effect (PAE) | 1.35 hours (mean) | Pseudomonas cepacia | [24][25] |
| Post-Antibiotic Effect (PAE) | Generally short or absent | Gram-negative bacteria | [9][26] |

Experimental Protocols

The following sections provide detailed methodologies for representative pharmacokinetic and pharmacodynamic experiments.

Protocol: Human Pharmacokinetic Study

This protocol describes a typical single-dose pharmacokinetic study in healthy volunteers.

- **Subject Selection:** Enroll healthy adult volunteers (e.g., n=12) after obtaining informed consent. Subjects should have no history of renal or hepatic disease and no known allergies to β -lactam antibiotics. A full medical screening, including blood chemistry and urinalysis, is performed.
- **Drug Administration:** Following an overnight fast, administer a single 1 g dose of **ceftazidime sodium** as an intravenous bolus injection over 3-5 minutes.[7]
- **Sample Collection:** Collect venous blood samples into heparinized tubes at pre-dose (0) and at specified time points post-dose (e.g., 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours).[7] Centrifuge blood samples to separate plasma, which is then stored at -80°C until analysis.

- **Urine Collection:** Collect total urine output at specified intervals (e.g., 0-2, 2-4, 4-8, 8-12, 12-24 hours) to measure the amount of excreted drug.[15]
- **Analytical Method:** Quantify ceftazidime concentrations in plasma and urine using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[14][27]
- **Pharmacokinetic Analysis:** Calculate PK parameters using non-compartmental or compartmental analysis (e.g., a two-compartment open model).[7] Key parameters include elimination half-life ($t_{1/2}$), volume of distribution (Vd), total body clearance (CL), and area under the concentration-time curve (AUC).

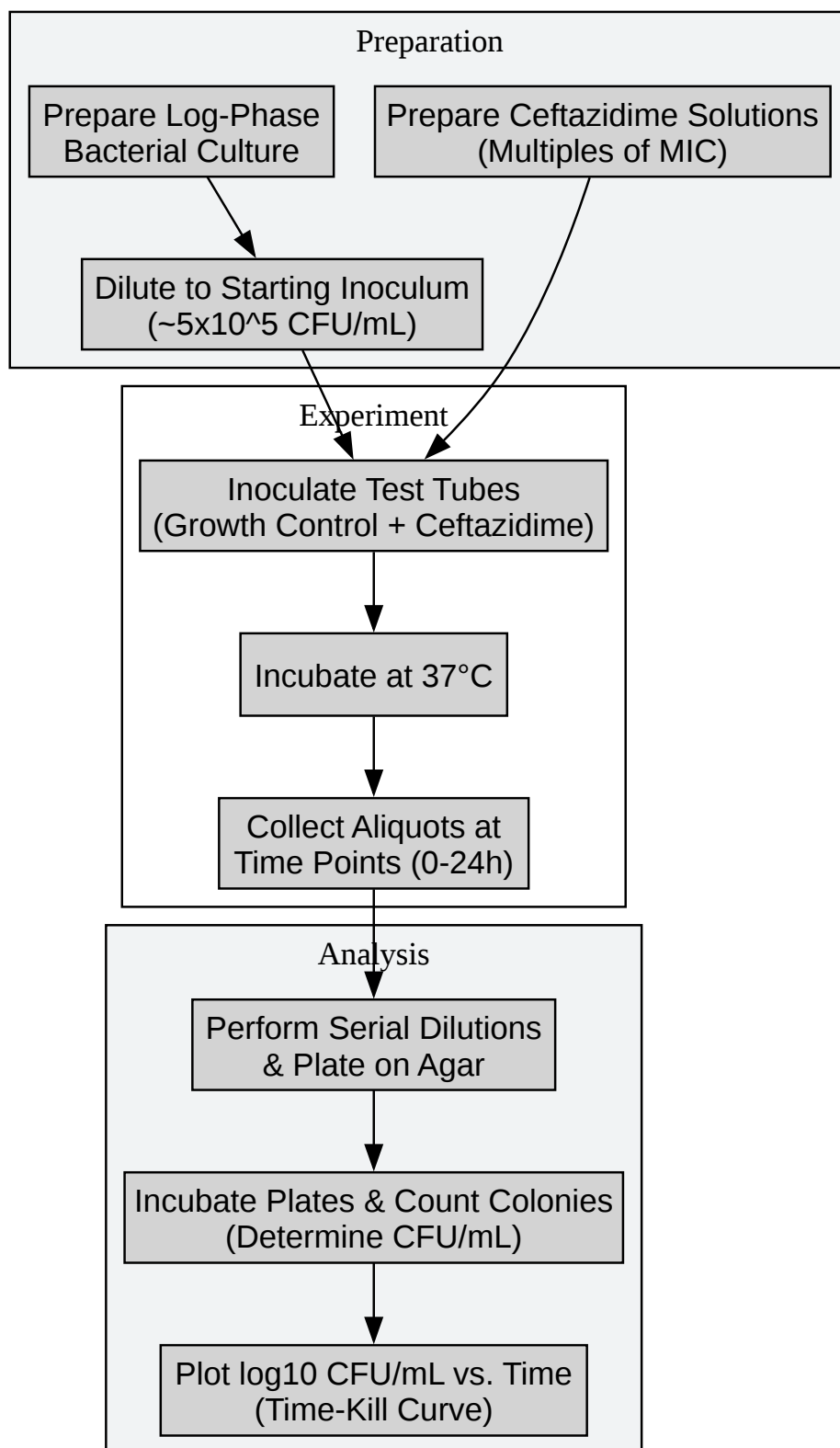
Caption: Workflow for a human pharmacokinetic study.

Protocol: In Vitro Time-Kill Assay

This protocol determines the rate and extent of bactericidal activity of ceftazidime.

- **Isolate Preparation:** Select a bacterial isolate (e.g., *P. aeruginosa*) with a known MIC to ceftazidime, determined beforehand by broth microdilution.
- **Inoculum Preparation:** Culture the isolate in cation-adjusted Mueller-Hinton broth (CAMHB) to log-phase growth. Dilute the culture to achieve a starting inoculum of approximately 5×10^5 colony-forming units (CFU)/mL.
- **Antibiotic Exposure:** Prepare test tubes containing CAMHB with ceftazidime at various concentrations, typically multiples of the MIC (e.g., 0x, 0.5x, 1x, 2x, 4x, 8x, 16x MIC). Include a growth control tube (0x MIC).[28]
- **Incubation and Sampling:** Inoculate all tubes with the prepared bacterial suspension and incubate at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), draw an aliquot from each tube.
- **Bacterial Enumeration:** Perform serial dilutions of each aliquot in sterile saline. Plate the dilutions onto appropriate agar plates (e.g., Tryptic Soy Agar).
- **Data Analysis:** After overnight incubation of the plates, count the colonies to determine the CFU/mL at each time point for each concentration. Plot the log₁₀ CFU/mL versus time for

each concentration. Bactericidal activity is typically defined as a ≥ 3 -log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.^[29]



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Caption: Workflow for an in vitro time-kill assay.

Conclusion

Ceftazidime sodium remains a valuable antibiotic for treating serious Gram-negative infections. Its pharmacokinetic profile is defined by parenteral administration, low protein binding, and renal elimination, which is highly dependent on patient renal function. The key pharmacodynamic driver of its efficacy is the duration for which free drug concentrations are maintained above the MIC. A comprehensive understanding of these PK/PD relationships is essential for designing rational dosing strategies that optimize bacterial killing, achieve positive clinical outcomes, and mitigate the risk of emerging antimicrobial resistance. The experimental protocols and models presented herein provide a framework for the continued investigation and development of ceftazidime and other β -lactam antibiotics.

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